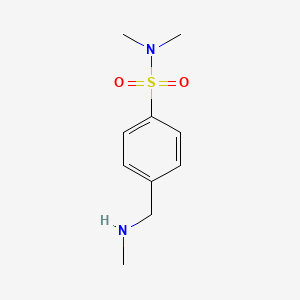
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
概要
説明
Pyridine derivatives, such as “5-(Pyridin-3-yl)isophthalic acid”, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
Pyrazoles, a class of five-membered heterocycles derived from the parent pyrazole, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, the molecular weight of “5-(Pyridin-3-yl)isophthalic acid” is 243.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .科学的研究の応用
Antibacterial Agents
The derivatives of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid have been synthesized and evaluated for their antibacterial activities. These compounds have shown effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria . The broad and potent activity of these derivatives makes them significant in the development of new antibacterial drugs.
Luminescent Materials
Research has demonstrated that coordination polymers assembled from related pyridinyl-thiadiazole compounds exhibit luminescent properties . These materials are being explored for their potential applications in sensors, displays, and lighting technologies due to their ability to emit light upon excitation.
Catalytic Properties
Certain complexes derived from pyridinyl-thiadiazole structures have shown catalytic properties, particularly in the degradation of organic dyes like Rhodamine B . This application is crucial for environmental cleanup and waste treatment processes.
Corrosion Inhibition
Novel synthesized thiophene and pyridine-based 1,3,4-oxadiazole hybrids, which are structurally similar to the pyridinyl-thiadiazole compounds, have been reported to inhibit the corrosion of mild steel in acidic environments . This has significant implications for extending the life of metal structures and reducing maintenance costs.
Pharmaceutical Applications
Pyridine scaffolds, which include pyridinyl-thiadiazole structures, are found in over 7000 existing drug molecules of medicinal importance. They are key components in the synthesis of pharmaceuticals due to their high potency and selectivity in biological systems .
Coordination Chemistry
The pyridinyl-thiadiazole compounds have been used to synthesize new metal–organic complexes. These complexes have unique supramolecular architectures and are studied for their potential applications in gas storage, separation, ion exchange, and as magnetic materials .
Material Science
In the field of materials science, these compounds are integral in the design and synthesis of new polymers with advanced features. They contribute to the development of materials with a wide range of structural diversities and potential applications as porous materials .
Environmental Science
The derivatives of pyridinyl-thiadiazole are being explored for their environmental applications, particularly in the development of smart coatings for corrosion mitigation and as agents for pollution control .
Safety and Hazards
将来の方向性
The future directions in the field of pyridine derivatives research could involve the development of more robust methods for the selective introduction of multiple functional groups . This could lead to the synthesis of a wider range of pyridine derivatives with potential applications in various fields, including pharmaceuticals and materials science .
作用機序
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities . The specific targets of these activities are typically proteins or enzymes that play crucial roles in the life cycle of the pathogens.
Biochemical Pathways
Similar compounds have been shown to interfere with various biochemical pathways essential for the survival of pathogens . The downstream effects of these interactions could include disruption of metabolic processes, inhibition of growth, and induction of cell death.
Pharmacokinetics
A related compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, has been evaluated for its pharmacokinetic profiles . The GI absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, was reported . Similar studies would be needed to determine the ADME properties of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid and their impact on its bioavailability.
Result of Action
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities, suggesting that they may exert cytotoxic effects on the pathogens .
Action Environment
A study on a similar compound, a novel 1,3,4-oxadiazole derivative, showed that it could inhibit the corrosion of mild steel in a 1 n hcl environment . This suggests that environmental factors such as pH and temperature could potentially influence the action of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid.
特性
IUPAC Name |
5-pyridin-3-yl-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)7-11-10-6(14-7)5-2-1-3-9-4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZAYBFDBMPLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




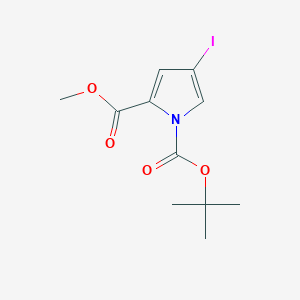
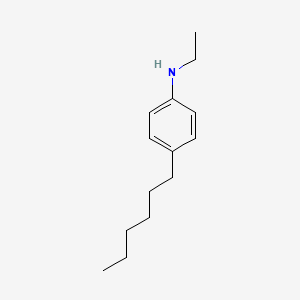
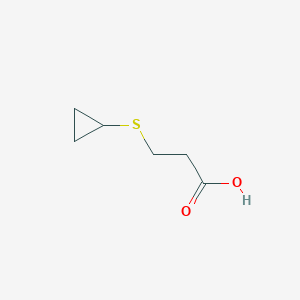
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)

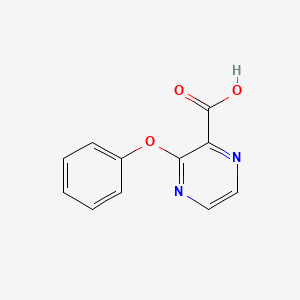

![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)


